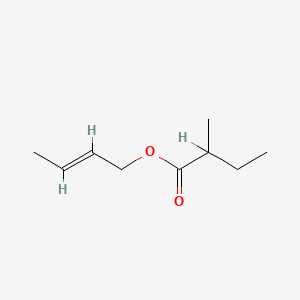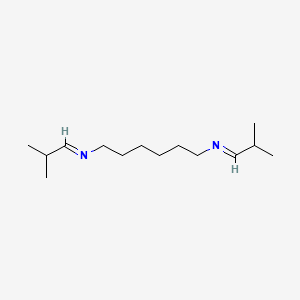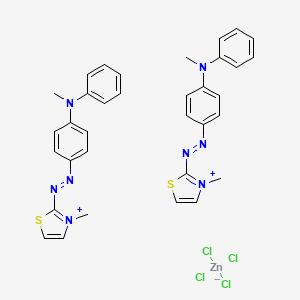
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) involves several steps. The primary synthetic route includes the reaction of 3-methyl-2-thiazolylamine with p-(N-methylanilino)benzene diazonium chloride, followed by the addition of zinc chloride to form the tetrachlorozincate(2-) complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mecanismo De Acción
The mechanism of action of Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing various biochemical pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) stands out due to its stability and reactivity. Similar compounds include:
- Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) dichlorozincate(2-)
- Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) sulfate
These compounds share similar structures but differ in their chemical properties and applications.
Propiedades
Número CAS |
85392-71-8 |
|---|---|
Fórmula molecular |
C34H34Cl4N8S2Zn |
Peso molecular |
826.0 g/mol |
Nombre IUPAC |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H17N4S.4ClH.Zn/c2*1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;;;;;/h2*3-13H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
PIKOKXRYMAIHNI-UHFFFAOYSA-J |
SMILES canónico |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


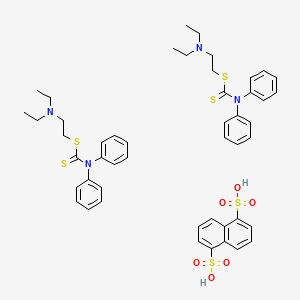
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
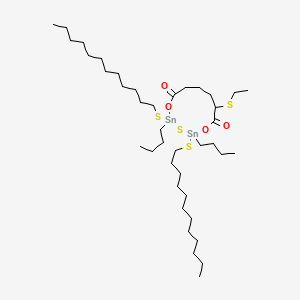
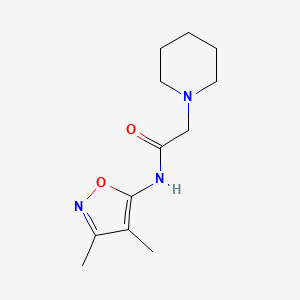
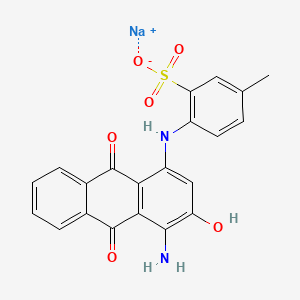

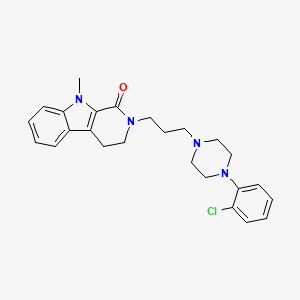
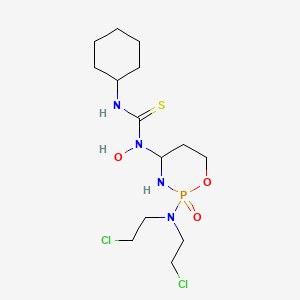
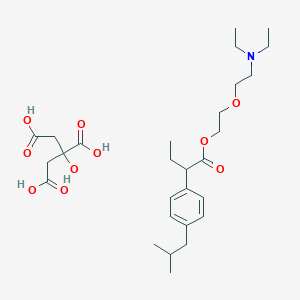
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)


